molecular formula C16H11Cl2N3O3 B14880979 N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 879054-64-5

N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B14880979
CAS No.: 879054-64-5
M. Wt: 364.2 g/mol
InChI Key: GVZUURLSOQZOIX-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route may include:

    Formation of the pyridazine ring: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

    Attachment of the dichlorophenyl group: This step may involve a substitution reaction where the dichlorophenyl group is introduced to the pyridazine ring.

    Formation of the acetamide linkage: This can be achieved through an acylation reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group or the furan ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new drugs.

    Industry: As an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other pyridazine derivatives, furan-containing compounds, or dichlorophenyl-substituted molecules.

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.

For detailed and specific information, consulting scientific literature, patents, and chemical databases would be necessary.

Properties

CAS No.

879054-64-5

Molecular Formula

C16H11Cl2N3O3

Molecular Weight

364.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-4-3-10(8-12(11)18)19-15(22)9-21-16(23)6-5-13(20-21)14-2-1-7-24-14/h1-8H,9H2,(H,19,22)

InChI Key

GVZUURLSOQZOIX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)Cl)Cl

solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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